Human β2-Adrenoceptor Binding Affinity (pKi) vs. β1-Selectivity
Sibenadet hydrochloride demonstrates high affinity for the human β2-adrenoceptor, with a pKi of 8.4, compared to a significantly lower pKi of 5.41 for the β1-adrenoceptor [1]. This quantifies a preferential binding for the β2 receptor subtype over β1.
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 8.4 for β2-adrenoceptor |
| Comparator Or Baseline | pKi 5.41 for β1-adrenoceptor |
| Quantified Difference | pKi difference of ~2.99 units (approx. 977-fold higher affinity for β2 vs β1) |
| Conditions | Radioligand displacement assays on human recombinant receptors |
Why This Matters
This selectivity profile indicates a lower potential for β1-mediated cardiac effects, a key differentiator for research applications where minimizing off-target cardiovascular activity is critical.
- [1] GPCRdb. Sibenadet: Bioactivities. Data extracted from ChEMBL. View Source
